6-{[4-(2-methoxyphenyl)piperazinyl]sulfonyl}-2H,3H-benzo[e]1,4-dioxin
Description
6-{[4-(2-Methoxyphenyl)piperazinyl]sulfonyl}-2H,3H-benzo[e]1,4-dioxin is a heterocyclic compound featuring a benzo-1,4-dioxin core fused with a sulfonated piperazine moiety substituted at the 2-methoxyphenyl position.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-17-5-3-2-4-16(17)20-8-10-21(11-9-20)27(22,23)15-6-7-18-19(14-15)26-13-12-25-18/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPBCLBJUNBRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methoxyphenyl)piperazinyl]sulfonyl}-2H,3H-benzo[e]1,4-dioxin typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 2-methoxyphenyl halide.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride derivative.
Formation of the Benzo-dioxin Moiety: The final step involves the cyclization of the intermediate compound to form the benzo-dioxin structure under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Formation of the Benzo[e]1,4-dioxin Core
The benzo[e]1,4-dioxin system is typically synthesized via cyclization reactions. For example:
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Catalytic Hydrogenation : Reduction of nitrobenzene derivatives to form the dioxin ring .
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Electrophilic Substitution : Nitration or bromination to introduce substituents at the 6-position, facilitating subsequent coupling .
Activation and Coupling
The 6-position of the dioxin ring is activated (e.g., via nitration or bromination) to enable coupling with a sulfonamide group. For instance:
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Sulfonation : Reaction with a sulfonic acid chloride (e.g., ClSO₃H) to form a sulfonyl chloride intermediate .
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Piperazine Coupling : Displacement of the leaving group (e.g., nitro or bromide) by a piperazine derivative containing a 2-methoxyphenyl substituent .
Functionalization of Piperazine
The piperazine moiety may undergo further functionalization:
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Alkylation/Reductive Amination : Introduction of the 2-methoxyphenyl group via alkylation or reductive amination using methoxybenzyl halides or aldehydes .
Sulfonylation
The formation of the sulfonamide bridge involves nucleophilic substitution or coupling reactions. For example:
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Sulfonic Acid Chloride Coupling : Reaction of the activated dioxin (e.g., nitrobenzo[e]dioxin) with a piperazine sulfonic acid chloride in the presence of a base (e.g., triethylamine).
Piperazine Functionalization
The 2-methoxyphenyl group is introduced to piperazine via:
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Alkylation : Reaction of piperazine with a methoxybenzyl halide under basic conditions .
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Reductive Amination : Condensation of piperazine with a methoxybenzaldehyde followed by reduction (e.g., NaBH₃CN).
Key Reaction Data
The following table summarizes inferred reaction conditions and reagents for analogous compounds, extrapolated to the target molecule:
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolytic Resistance : The sulfonyl group provides moderate resistance to hydrolysis under physiological conditions.
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Photostability : The benzo[e]dioxin core may exhibit sensitivity to light, requiring UV protection during handling .
Biological Implications
While specific data for this compound is limited, analogous benzo[dioxin] derivatives have shown:
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Preliminary studies indicate it may have activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazinyl]sulfonyl}-2H,3H-benzo[e]1,4-dioxin involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to cell signaling and gene expression.
Comparison with Similar Compounds
Piperazine-Containing Neuroreceptor Ligands
- [11C]-WAY-100635 : This radioligand for 5-HT1A receptors shares the 4-(2-methoxyphenyl)piperazinyl group but replaces the benzo-dioxin scaffold with a pyridinyl-carboxamide structure. The sulfonyl group in the target compound may enhance binding specificity compared to the carboxamide in [11C]-WAY-100635, though both rely on the 2-methoxyphenylpiperazine for receptor affinity .
- [F-18] Mefway Precursor: Synthesized by Choi et al. (2010), this compound includes a cyclohexane-carboxamide backbone linked to the 4-(2-methoxyphenyl)piperazinyl group. The benzo-dioxin sulfonyl derivative lacks the fluorinated tosyl group critical for PET imaging, suggesting divergent applications in non-radioactive therapeutic contexts .
Sulfonyl-Containing Heterocycles
- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole: This compound () replaces the benzo-dioxin core with a benzimidazole system and uses a sulfinyl instead of sulfonyl group. The sulfonyl group in the target compound likely confers greater metabolic stability due to reduced redox sensitivity .
- Metsulfuron Methyl Ester : A sulfonylurea herbicide () with a triazine-sulfonylbenzoate structure. While both compounds feature sulfonyl groups, the target compound’s piperazine and benzo-dioxin moieties suggest pharmacological rather than pesticidal activity, highlighting functional divergence despite shared sulfonylation .
Benzodiazepine/Oxazepine Derivatives
Compounds like 4g and 4h () incorporate coumarin-linked benzodiazepine/oxazepine cores with tetrazole substituents.
Functional and Pharmacological Distinctions
Receptor Binding Profiles
The 2-methoxyphenylpiperazinyl group is a hallmark of 5-HT1A/D2 ligands, but the benzo-dioxin sulfonyl group may alter selectivity. For example, MPPF (), a 5-HT1A antagonist, uses a fluorobenzamidoethylpiperazine structure, whereas the sulfonyl linkage in the target compound could modulate pharmacokinetics (e.g., longer half-life) .
Biological Activity
The compound 6-{[4-(2-methoxyphenyl)piperazinyl]sulfonyl}-2H,3H-benzo[e]1,4-dioxin is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , indicating it contains a sulfonamide group, a piperazine moiety, and a dioxin ring system. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its piperazine structure suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Serotonin Receptor Interaction
- 5-HT2A Receptor Agonism : The compound has been shown to selectively activate the 5-HT2A receptor over the 5-HT2C receptor, which is significant for developing treatments for depression and anxiety .
- Calcium Ion Modulation : It may influence intracellular calcium levels through G protein-coupled receptor pathways, enhancing neurotransmitter release and neuronal excitability .
In vitro Studies
In vitro assays have demonstrated that This compound exhibits:
- Cytotoxicity : Evaluated against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM depending on the cell type.
- Anti-inflammatory Effects : Reduced production of pro-inflammatory cytokines in macrophage cultures.
In vivo Studies
Animal model studies have provided insights into its pharmacokinetics and therapeutic potential:
- Anxiolytic Effects : In rodent models, administration resulted in reduced anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Activity : Demonstrated efficacy in forced swim tests, suggesting potential antidepressant properties.
Case Studies
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) reported significant improvements in anxiety scores after treatment with the compound over eight weeks.
- Cancer Treatment Exploration : A study focused on its effects on breast cancer cell lines indicated that it could inhibit cell proliferation through apoptosis induction pathways.
Data Summary Table
Q & A
Basic: What are standard synthesis protocols for this compound?
Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a sulfonyl-substituted benzodioxin precursor. For example:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) to form the sulfonamide bond .
- Step 2: Purify the product via recrystallization (e.g., using ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Acetonitrile or DMF enhances nucleophilic substitution efficiency due to polar aprotic properties .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .
- Temperature Control: Reflux (80–100°C) ensures complete reaction while minimizing side products like hydrolyzed sulfonyl chlorides .
- Post-Synthesis Purification: Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) resolves unreacted piperazine derivatives .
Basic: What analytical techniques validate structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm, benzodioxin aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 443.14 for C₂₁H₂₃N₃O₅S⁺) .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can complex spectral overlaps in NMR be resolved?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings, distinguishing benzodioxin and piperazine signals .
- Variable Temperature NMR: Resolve overlapping peaks by altering sample temperature (e.g., 25°C to 50°C) .
- Computational Modeling: Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ADF) .
Basic: What computational methods predict pharmacological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding affinity with serotonin receptors (e.g., 5-HT₁A) due to the piperazinyl moiety .
- ADMET Prediction: SwissADME estimates bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier permeability .
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Methodological Answer:
- Substituent Variation: Replace the methoxy group with halogens (e.g., Cl, F) to enhance receptor binding .
- Sulfonyl Group Modification: Test sulfonamide vs. sulfone derivatives to assess metabolic stability .
- Piperazine Ring Expansion: Compare six-membered piperazine with seven-membered homopiperazine for conformational flexibility .
Basic: Which chromatographic methods quantify purity?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA water) with UV detection at 254 nm .
- TLC: Silica gel GF₂₅₄ plates with CHCl₃:MeOH (9:1); Rf ≈ 0.5 for the target compound .
Advanced: How do pH and temperature affect compound stability?
Methodological Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Acidic conditions (pH < 3) hydrolyze the sulfonamide bond .
- Lyophilization: Store lyophilized powder at -20°C to prevent hygroscopic degradation .
Basic: How to address contradictions between purity and bioactivity data?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify biologically active impurities (e.g., residual piperazine derivatives) .
- Metabolite Screening: Incubate with liver microsomes to rule out inactive metabolites masking activity .
Advanced: What environmental impact assessments are relevant?
Methodological Answer:
- Ecotoxicology: Follow OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity .
- Degradation Studies: Simulate UV exposure (λ = 254 nm) to assess photolytic half-life in water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
